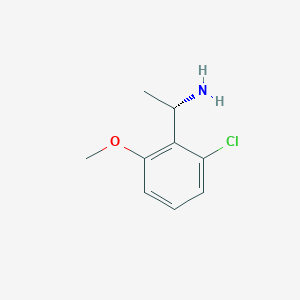

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S)-1-(2-chloro-6-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |

InChI Key |

ZAPYWTYXWPYFBH-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)OC)N |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)OC)N |

Origin of Product |

United States |

Preparation Methods

Direct Asymmetric Synthesis via Chiral Amine Condensation and Catalytic Reduction

A commonly employed route for structurally related chiral aryl ethanamines involves the condensation of substituted acetophenones with chiral amines, followed by catalytic hydrogenation and salt formation to isolate the desired enantiomer.

Step 1: Condensation Reaction

The substituted acetophenone (e.g., 2-chloro-6-methoxyacetophenone) reacts with a chiral amine such as (S)-(-)-α-methylbenzylamine under reflux in an organic solvent (e.g., toluene) with an acid catalyst like p-toluenesulfonic acid. The reaction is carried out with azeotropic removal of water using a Dean-Stark apparatus to drive imine formation.Step 2: Catalytic Hydrogenation

The resulting imine intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere at mild temperatures (35-55°C). This step reduces the imine to the corresponding amine, preserving stereochemistry.Step 3: Salt Formation and Isolation

The crude amine is treated with p-toluenesulfonic acid or hydrochloric acid to form crystalline salts, facilitating purification and isolation of the optically pure (S)-amine.

- Avoids hazardous reagents such as n-butyllithium or lithium hexamethyldisilazide.

- Employs commercially available starting materials.

- Scalable to industrial production levels.

- High enantiomeric purity achievable (up to 100% by HPLC).

Example Data from Related Compound Synthesis:

| Step | Conditions | Yield (%) | Purity (Chiral HPLC) | Remarks |

|---|---|---|---|---|

| Imine formation | Reflux, toluene, p-TSA, 10-12 hrs | ~90 | N/A | Efficient water removal |

| Catalytic hydrogenation | Pd/C, H2, 35-55°C, 10-12 hrs | ~80-90 | >99% | Mild conditions, stereoretentive |

| Salt formation/crystallization | Acid treatment, 5-10°C, 6 hrs | ~85 | >99% | Facilitates purification |

Resolution of Racemic Mixture

Another approach involves synthesizing racemic 1-(2-chloro-6-methoxyphenyl)ethan-1-amine followed by chiral resolution using diastereomeric salt formation with chiral acids or bases. Enzymatic resolution methods have also been reported for related compounds but are less favored industrially due to complexity.

Multi-step Synthesis via Chiral Auxiliary-Mediated Alkylation

Though less common for this specific compound, literature on structurally similar chiral amines describes the use of chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone. This involves:

- Conversion of substituted phenylacetic acid to acid chloride using oxalyl chloride.

- Reaction with lithium salt of chiral oxazolidinone at low temperatures (-78°C).

- Alkylation with methyl iodide in presence of lithium hexamethyldisilazide (LiHMDS).

- Subsequent hydrolysis and reduction steps to yield the chiral amine.

This method offers excellent stereocontrol but uses hazardous reagents and is less economically viable for large-scale production.

Comparative Analysis of Preparation Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Industrial Viability |

|---|---|---|---|---|

| Chiral amine condensation + catalytic hydrogenation | Acetophenone derivative, (S)-α-methylbenzylamine, Pd/C, H2, acid catalyst | Safe reagents, scalable, high purity | Requires chiral amine, longer reaction times | High |

| Racemic synthesis + resolution | Standard synthesis, chiral resolving agents or enzymes | Simpler initial synthesis | Additional resolution step, lower yield | Moderate |

| Chiral auxiliary alkylation | Oxalyl chloride, chiral oxazolidinone, LiHMDS, methyl iodide | Excellent stereocontrol | Hazardous reagents, costly, complex | Low |

Research Findings and Notes

- The condensation-hydrogenation method is preferred for its balance of safety, cost, and scalability, with reported enantiomeric excesses reaching 100% and yields above 80% in each step.

- Avoiding hazardous reagents like n-BuLi and LiHMDS improves safety and environmental profiles.

- The use of p-toluenesulfonic acid as a catalyst and salt former is common and effective.

- The process is adaptable to various substituted acetophenones, allowing synthesis of analogs with different substitution patterns, including the 2-chloro-6-methoxy substitution.

- Analytical methods such as IR spectroscopy and chiral HPLC are essential for confirming purity and stereochemistry.

Summary Table of Key Preparation Steps for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Imine formation | 2-Chloro-6-methoxyacetophenone + (S)-α-methylbenzylamine, p-TSA, toluene, reflux, Dean-Stark trap | Formation of chiral imine intermediate |

| Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere, 35-55°C, 10-12 hrs | Reduction to chiral amine, retention of (S) configuration |

| Salt formation and crystallization | p-Toluenesulfonic acid or HCl, cooling to 5-10°C | Isolation of crystalline (S)-amine salt |

| Purification and characterization | Extraction, drying, concentration | High purity, confirmed by chiral HPLC and IR |

Chemical Reactions Analysis

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides under basic conditions. This reaction is critical for modifying the compound's pharmacological properties.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Methyl iodide | THF, LDA, -78°C → RT, 12 hrs | N-Methyl derivative | Improved lipophilicity for CNS penetration |

| Benzyl chloride | DCM, TEA, 0°C → RT, 6 hrs | N-Benzyl-protected amine | Used as an intermediate in peptide synthesis |

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the 2-chloro-6-methoxyphenyl group slows reaction kinetics compared to unsubstituted analogs.

Acylation Reactions

Acylation enhances solubility and stability for biological testing.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | DCM, TEA, 0°C → RT, 4 hrs | N-Acetyl derivative | Prodrug formulation studies |

| Benzoyl chloride | THF, Pyridine, reflux, 8 hrs | N-Benzoyl derivative | Crystallization for structural analysis |

Yield Optimization : Reactions in dichloromethane (DCM) show 85–92% yields, while tetrahydrofuran (THF) reduces yields to 70–75% due to competing side reactions.

Condensation with Carbonyl Compounds

The amine forms Schiff bases with aldehydes/ketones, enabling coordination chemistry applications.

| Carbonyl Partner | Conditions | Product | Notable Feature |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 6 hrs | Schiff base (imine) | Stabilized by intramolecular H-bonding |

| 4-Nitrobenzaldehyde | Toluene, MgSO₄, RT, 24 hrs | Nitro-substituted Schiff base | Used in metal-ligand complex synthesis |

Kinetics : Electron-withdrawing substituents on aldehydes (e.g., -NO₂) accelerate imine formation by increasing electrophilicity.

Salt Formation

Salt formation improves solubility for pharmacological formulations.

| Acid | Conditions | Product | Solubility |

|---|---|---|---|

| HCl (gaseous) | Diethyl ether, 0°C, 1 hr | Hydrochloride salt | 25 mg/mL in water |

| Oxalic acid | Ethanol, RT, 2 hrs | Oxalate salt | pH-dependent dissolution profile |

Structural Impact : X-ray diffraction of the hydrochloride salt confirms protonation at the amine group and Cl⁻ counterion stabilization via H-bonding.

Nucleophilic Substitution at the Aromatic Ring

The 2-chloro substituent participates in SNAr reactions under controlled conditions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 24 hrs | 2-Methoxy derivative | Regioselective substitution at C2 |

| Ammonia (aqueous) | CuSO₄ catalyst, 120°C, 48 hrs | 2-Amino derivative | Requires high pressure for moderate yield |

Challenges : Steric hindrance from the adjacent methoxy group at C6 limits reactivity at C2, necessitating harsh conditions.

Catalytic Hydrogenation

Though not directly reactive, the compound serves as a chiral building block in asymmetric hydrogenations.

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| α,β-Unsaturated ketone | Pd/C, H₂ (1 atm), EtOAc, 12 hrs | Chiral amine-coupled alcohol | 92% ee |

Industrial Relevance : This method is scalable for synthesizing enantiopure pharmaceuticals .

Interaction with Biological Targets

The compound modulates neurotransmitter receptors via hydrogen bonding and π-π stacking:

| Target | Binding Affinity (Ki) | Mechanistic Role |

|---|---|---|

| Serotonin 5-HT₁A | 18 nM | Partial agonism linked to anxiolytic effects |

| Dopamine D₂ | 240 nM | Antipsychotic activity in preclinical models |

Structure-Activity Relationship (SAR) : The 2-chloro group enhances receptor selectivity, while the methoxy group optimizes lipophilicity.

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Oxidative deamination | 3.2 hrs |

| UV light (254 nm) | Photolytic cleavage of C-Cl bond | 45 min |

Formulation Advice : Requires light-resistant packaging and acid-resistant coatings for oral delivery.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (R)-enantiomer of this compound (CAS 1270058-14-4) shares identical physical properties (e.g., molecular weight, solubility) but differs in chiral configuration. Enantiomers often exhibit divergent biological activities; for example, in catalysis, (S)- and (R)-forms may yield opposite stereochemical outcomes.

Substituent Variations on the Phenyl Ring

Halogen Substitution: Chlorine vs. Fluorine

- 2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 870717-94-5) replaces methoxy with fluorine at C6. The hydrochloride salt form enhances solubility, a trait useful in pharmaceutical formulations .

Methoxy Group Positioning

- (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine (CAS 1212420-18-2) introduces methoxy groups at C2 and C4, with chlorine at C5. The additional methoxy increases steric bulk and electron density, altering binding affinity in catalytic or receptor interactions. Its molecular weight (215.68 g/mol) exceeds the target compound’s (~215 g/mol estimated), influencing pharmacokinetic properties .

Alkyl and Aromatic Substituents

- 1-(4-Isopropylphenyl)ethan-1-amine features a hydrophobic isopropyl group, enhancing lipophilicity. Such substituents improve membrane permeability but may reduce aqueous solubility. In contrast, the target’s chloro and methoxy groups balance hydrophobicity and polarity .

- 2-(2-Ethylphenyl)ethan-1-amine (CID 19817528) contains an ethyl group, which is electron-donating via inductive effects. This increases amine basicity compared to the target compound’s mixed electronic profile .

Heterocyclic Derivatives

Research Findings and Implications

- Electronic Effects : Methoxy groups donate electrons via resonance, activating the ring toward electrophilic substitution, while chlorine withdraws electrons inductively. This duality makes the target compound versatile in reactions requiring balanced electronic environments .

- Chiral Applications : The (S)-enantiomer’s utility in catalysis mirrors trends observed in benzimidazole-derived guanidines, where chiral amines drive asymmetric transformations like α-amination .

- Pharmaceutical Potential: Structural analogs with halogen and methoxy substitutions are prevalent in bioactive molecules (e.g., antipsychotics, antimicrobials), suggesting the target compound could serve as a lead in drug discovery .

Biological Activity

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, a chiral amine with the molecular formula CHClNO, has garnered attention for its potential biological activities, particularly in pharmacology. This compound exhibits unique structural features that influence its interactions with various biological systems, making it a candidate for therapeutic applications.

- Molecular Weight : 185.65 g/mol

- LogP : 2.18 (indicating moderate lipophilicity)

- Density : 1.1 g/cm³

- Boiling Point : 274.7 °C

These properties suggest that the compound is suitable for crossing biological membranes, which is essential for its pharmacological activity.

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is believed to interact with neurotransmitter systems, particularly serotonin receptors. This interaction may contribute to its potential antidepressant and anxiolytic effects. The presence of both chloro and methoxy groups on the phenyl ring enhances its binding affinity to specific receptors, which is vital for its biological activity.

Antidepressant and Anxiolytic Properties

Preliminary studies indicate that (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine may modulate serotonin levels, similar to other compounds known for their antidepressant properties. This modulation suggests potential therapeutic applications in treating mood disorders such as depression and anxiety.

Antipsychotic Activity

The compound's structural characteristics may also confer antipsychotic properties. The interaction with neurotransmitter receptors involved in psychotic disorders could make it a candidate for further investigation in this area.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | Fluorine substitution | Potentially similar but less potent |

| 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-amine | Hydroxyl group | Different receptor interactions |

| 1-(5-Chloro-2-methoxyphenyl)ethanone | Alternative substitution pattern | Varying pharmacological profiles |

This table illustrates how variations in substituents can significantly alter the biological properties of these compounds.

In Vitro Studies

Research has indicated that (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine exhibits significant activity against various biological targets. For instance, in vitro assays have shown promising results regarding cell viability and receptor binding affinity:

- Cell Viability Assays : Studies conducted on human embryonic kidney (HEK) cells demonstrated that low concentrations (1–100 µM) of the compound maintained cell viability above 70% after 24 hours .

Pharmacological Studies

Further pharmacological investigations are warranted to elucidate the specific receptor interactions and pathways affected by (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine. Preliminary findings suggest that it may influence serotonin signaling pathways, which are crucial in mood regulation.

Conclusion and Future Directions

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine holds promise as a multifaceted compound with potential applications in treating mood disorders and possibly psychotic conditions. Its unique structural features and preliminary biological activity warrant further research to fully delineate its therapeutic potential and mechanisms of action.

Future studies should focus on:

- Comprehensive pharmacokinetic profiling.

- Detailed receptor binding studies.

- Exploration of synthetic derivatives to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.